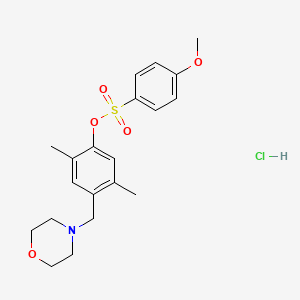
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride is a useful research compound. Its molecular formula is C20H26ClNO5S and its molecular weight is 427.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride, with the CAS number 1049729-59-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H26ClNO5S
- Molar Mass : 427.94 g/mol
- Structure :
- Contains a morpholinomethyl group which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1049729-59-0 |
| Molecular Formula | C20H26ClNO5S |
| Molar Mass | 427.94 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : It has been observed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the breakdown of neurotransmitters. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that the compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
- Antiaggregating Activity : The compound has shown potential in preventing amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. By inhibiting Aβ aggregation, it may help in reducing plaque formation in the brain .
Pharmacological Evaluation
Recent studies have evaluated the pharmacological properties of this compound through various assays:
- In Vitro Studies : The compound was tested on SH-SY5Y neuronal cells, demonstrating significant neuroprotective effects against H₂O₂ and Aβ-induced cytotoxicity. The IC₅₀ values for BChE inhibition were reported to be around 5.18 μM, indicating potent activity against this enzyme .
- Molecular Modeling : Computational studies suggest that the compound effectively binds to the active sites of AChE and BChE, supporting its role as a multi-targeted agent against neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Research : A study focusing on multi-targeted agents for Alzheimer's disease highlighted this compound's ability to inhibit cholinesterases and prevent Aβ aggregation, positioning it as a promising candidate for further development in treating Alzheimer's .
- Neuroprotection in Oxidative Stress Models : In experiments using oxidative stress models, the compound demonstrated protective effects on neuronal cells, suggesting its potential utility in therapeutic strategies aimed at neuroprotection .
Propriétés
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-methoxybenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S.ClH/c1-15-13-20(16(2)12-17(15)14-21-8-10-25-11-9-21)26-27(22,23)19-6-4-18(24-3)5-7-19;/h4-7,12-13H,8-11,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXZDDKYATWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














